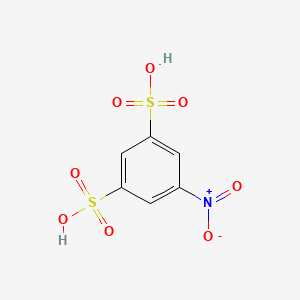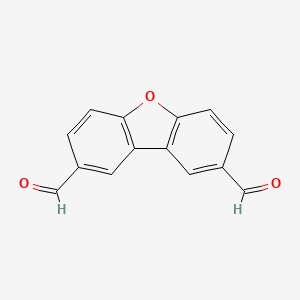
5-Nitro-1,3-benzenedisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1,3-benzenedisulfonic acid is an organic compound with the molecular formula C6H4N2O7S2 It is characterized by the presence of a nitro group (-NO2) and two sulfonic acid groups (-SO3H) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3-benzenedisulfonic acid typically involves the nitration of 1,3-benzenedisulfonic acid. The reaction is carried out by treating 1,3-benzenedisulfonic acid with a nitrating mixture, usually composed of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,3-benzenedisulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Reduction: 5-Amino-1,3-benzenedisulfonic acid.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
5-Nitro-1,3-benzenedisulfonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-1,3-benzenedisulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and reactivity in aqueous environments, facilitating its interactions with various targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-5-nitro-1,3-benzenedisulfonic acid
- 4-Hydroxy-5-nitro-1,3-benzenedisulfonic acid, dipotassium salt
Uniqueness
5-Nitro-1,3-benzenedisulfonic acid is unique due to the specific positioning of the nitro and sulfonic acid groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
6864-21-7 |
|---|---|
Molecular Formula |
C6H5NO8S2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
5-nitrobenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C6H5NO8S2/c8-7(9)4-1-5(16(10,11)12)3-6(2-4)17(13,14)15/h1-3H,(H,10,11,12)(H,13,14,15) |
InChI Key |
LHZKQXPKZXTJIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]-](/img/structure/B14134578.png)

![N-(2-hydroxyphenyl)-4-[(phenylcarbonyl)amino]benzamide](/img/structure/B14134591.png)


![2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)-](/img/structure/B14134606.png)
![2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14134610.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide](/img/structure/B14134632.png)
![2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14134640.png)


